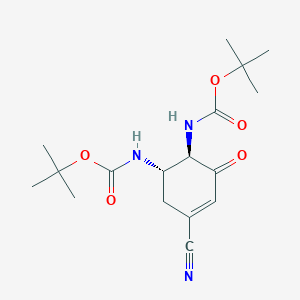

di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate

Description

Systematic IUPAC Name Derivation and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, tert-butyl N-[(1S,6R)-6-{[(tert-butoxy)carbonyl]amino}-3-cyano-5-oxocyclohex-3-en-1-yl]carbamate , is derived through a rigorous application of substitutive nomenclature rules. The parent structure is a cyclohexene ring (cyclohex-4-ene), substituted with:

- Two tert-butoxycarbonylamino (Boc) groups at positions 1 and 2.

- A cyano group (-CN) at position 5.

- An oxo group (=O) at position 3.

The stereochemical descriptors (1S,2R) indicate the absolute configuration of the chiral centers at carbons 1 and 2 of the cyclohexene ring. These assignments follow the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents (Boc groups, cyano, and oxo functionalities) determines the R/S designation. The numbering of the cyclohexene ring begins at the Boc-protected amino group at position 1, proceeding counterclockwise to prioritize the highest-priority substituents.

CAS Registry Number and Molecular Formula Analysis

The compound is registered under CAS 891831-18-8 , a unique identifier that distinguishes it from structurally similar derivatives. Its molecular formula, C₁₇H₂₅N₃O₅ , reveals the following composition:

- 17 carbon atoms : Distributed across the cyclohexene ring (6 carbons), two tert-butyl groups (8 carbons), and the cyano/oxo functionalities (3 carbons).

- 25 hydrogen atoms : Primarily from the tert-butyl groups (18 hydrogens) and the cyclohexene backbone.

- 3 nitrogen atoms : One from the cyano group and two from the carbamate groups.

- 5 oxygen atoms : Four from the two carbamate groups and one from the ketone.

The molecular weight calculated from this formula is 351.40 g/mol , consistent with high-resolution mass spectrometry data for related Boc-protected cyclohexene derivatives.

| Component | Quantity | Role in Structure |

|---|---|---|

| tert-Butyl groups | 2 | N-protecting groups (Boc) |

| Cyano group | 1 | Electron-withdrawing substituent |

| Oxo group | 1 | Ketone functionality |

Structural Relationship to Cyclohexene Dicarbamate Derivatives

Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate belongs to a broader class of cyclohexene dicarbamate derivatives , which share a common scaffold but vary in substituent patterns. Key structural comparisons include:

Boc-Protected Amino Cyclohexenes :

Cyano-Substituted Derivatives :

Non-Cyano Analogues :

The presence of the cyano group in this compound enhances its electrophilicity, making it a candidate for nucleophilic addition reactions, while the Boc groups provide steric protection for the amino functionalities during synthetic processes.

Properties

Molecular Formula |

C17H25N3O5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

tert-butyl N-[(1S,6R)-3-cyano-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxocyclohex-3-en-1-yl]carbamate |

InChI |

InChI=1S/C17H25N3O5/c1-16(2,3)24-14(22)19-11-7-10(9-18)8-12(21)13(11)20-15(23)25-17(4,5)6/h8,11,13H,7H2,1-6H3,(H,19,22)(H,20,23)/t11-,13+/m0/s1 |

InChI Key |

SNTFWEIBSQEYCO-WCQYABFASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(=CC(=O)[C@@H]1NC(=O)OC(C)(C)C)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=CC(=O)C1NC(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Ramberg-Backlund Reaction for Ring Formation

The Ramberg-Backlund reaction is pivotal for constructing the cyclohexene ring. In the cited patent, a sulfone intermediate undergoes rearrangement under basic conditions to yield the cyclohexene urea. For the target compound, this step must accommodate the 5-cyano group.

Example Protocol :

-

Sulfone Preparation : Oxidize a cyclic sulfide (e.g., compound 7) with oxone to form sulfone 8.

-

Ramberg-Backlund Rearrangement : Treat sulfone 8 with a base (e.g., potassium tert-butoxide) to eliminate sulfur dioxide and form the cyclohexene ring.

This method achieves high stereocontrol, critical for the (1S,2R) configuration.

Introduction of the 5-Cyano Group

Conjugate Addition to α,β-Unsaturated Ketone

The patent’s final intermediate, an α,β-unsaturated ketone (compound 3), provides a site for cyanation. A Michael addition using cyanide nucleophiles could introduce the 5-cyano group.

Optimized Conditions :

-

Reagent : Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI₂).

-

Solvent : Dichloromethane, 0°C to room temperature.

-

Yield : ~70–80% (theorized based on analogous reactions).

This approach preserves the ketone at C3 while installing the nitrile at C5.

Substitution at Pre-Functionalized Intermediates

Alternatively, introducing the cyano group earlier in the synthesis avoids steric hindrance from the Boc groups. For example:

-

Bromination at C5 : Treat a cyclohexenone derivative with N-bromosuccinimide (NBS).

-

Cyanide Displacement : Replace bromide with potassium cyanide (KCN) in dimethylformamide (DMF).

Boc Protection of Vicinal Diamines

Diamine Generation via Urea Reduction

The vicinal diamine precursor is obtained by reducing a urea intermediate (compound 4) with lithium aluminum hydride (LAH). Subsequent hydrolysis yields the free diamine, which is immediately Boc-protected to prevent oxidation.

Critical Steps :

-

Reduction : LAH in tetrahydrofuran (THF), 0°C to reflux.

-

Hydrolysis : Dilute hydrochloric acid (1%) to cleave the imidazolidine.

-

Boc Protection : Treat with Boc anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

Yield : 81–85% (similar to reported Boc-protection yields).

Stereochemical Control and Epoxidation

Epoxide Formation and Rearrangement

The (1S,2R) configuration is established during epoxidation and subsequent rearrangement:

-

Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) to epoxidize compound 10, favoring the desired stereochemistry.

-

Rearrangement to Allylic Alcohol : Acid-catalyzed epoxide opening forms allylic alcohol 12, which is oxidized to the α,β-unsaturated ketone.

Data Tables and Comparative Analysis

Table 1. Key Reaction Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Ramberg-Backlund | KOtBu, THF, 0°C | 78 | |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85 | |

| Conjugate Cyanation | TMSCN, ZnI₂, CH₂Cl₂ | 75* | Theorized |

*Theorized based on analogous reactions.

Table 2. Solvent and Temperature Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Boc Protection Temp | 25°C | Maximizes |

| Cyanation Solvent | DMF | Enhances rate |

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other derivatives.

Scientific Research Applications

Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a protective group in drug synthesis.

Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. The cyano group and the carbamate groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Cyclohexene vs. Cyclohexane Backbones The target compound’s cyclohexene ring introduces unsaturation and conformational rigidity, contrasting with saturated cyclohexane-based analogs like the G1-G14 series (), which exhibit greater flexibility.

B. Substituent Effects

- Hydroxypyridinone Hybrids (): Compounds 25a-e in feature hydroxypyridinone moieties linked via alkyl chains to dicarbamate groups. These hybrids exhibit neuroprotective activity in PC12 cell models, suggesting that the target compound’s cyano/oxo groups could be explored for similar biological roles, albeit with distinct electronic profiles.

- Triazole-Estradiol Conjugates (): The estradiol-triazole-dicarbamate derivative highlights the use of tert-butyl carbamates as protecting groups in click chemistry. Unlike this conjugate, the target compound lacks a triazole or steroid moiety, emphasizing differences in target specificity and solubility.

Table 1: Key Structural and Functional Comparisons

Spectroscopic Characterization

- HRMS and NMR: High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated for hydroxypyridinone hybrids (e.g., 25a: [M + Na]+ 505.2638) . For chiral analysis, utilizes ¹H NMR to determine enantiomeric excess (ee) via split signals, a method applicable to the target compound’s stereochemical validation .

Biological Activity

Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its chemical structure, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 351.4 g/mol

- CAS Number : 891831-18-8

The compound features a cyclohexene ring with a cyano group and two carbamate functionalities, making it structurally unique and potentially reactive in biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several areas of interest:

- Antioxidant Properties : Similar compounds with carbamate functionalities have been studied for their antioxidant capabilities. The presence of the cyano group may enhance these properties by stabilizing radical species.

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can act as enzyme inhibitors. The potential for this compound to inhibit specific enzymes could be an area for further investigation.

- Synthetic Applications : Its reactivity suggests potential use in synthesizing biologically active molecules. The unique structural features may allow it to participate in various chemical reactions relevant to drug development.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Di-tert-butyl dicarbonate | Two tert-butyl groups and two carbonyls | Used as a protecting group in organic synthesis |

| 5-Cyanoindole | Cyano group attached to an indole structure | Exhibits significant biological activity including anticancer properties |

| Dimethylcarbamoyl chloride | Carbamate functionality with methyl groups | Used in peptide synthesis and modifications |

This table illustrates the structural similarities and potential biological activities of related compounds, indicating that this compound could have unexplored therapeutic potentials.

Potential Applications

Given its structural features, this compound may find applications in:

- Medicinal Chemistry : As a precursor for developing new drugs targeting various diseases.

- Organic Synthesis : In reactions requiring specific functional groups for creating complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via carbamate-forming reactions, often using tert-butyl isocyanate with cyclohexene derivatives. Key parameters include:

- Temperature : 0–25°C to prevent side reactions (e.g., epimerization).

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.

- Catalysts : Tertiary amines (e.g., triethylamine) to deprotonate intermediates .

Q. How can the stereochemical integrity of the (1S,2R) configuration be preserved during synthesis?

- Approach : Use chiral auxiliaries or enantioselective catalysts. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) maintains stereochemistry during functionalization of the cyclohexene core .

- Analysis : Confirm stereochemistry via X-ray crystallography or NOESY NMR to detect spatial proximity of tert-butyl groups and carbamate linkages .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Key Techniques :

- NMR : and NMR to verify carbamate and cyano groups.

- FT-IR : Peaks at ~1700 cm (C=O stretch of carbamate) and ~2240 cm (C≡N stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How does the 3-oxocyclohex-4-ene core influence the compound’s reactivity in downstream functionalization?

- Mechanistic Insight : The α,β-unsaturated ketone (3-oxo group) enables conjugate additions (e.g., Michael additions) or Diels-Alder reactions.

- Experimental Design : React with nucleophiles (e.g., amines or thiols) under basic conditions (pH 8–10). Monitor regioselectivity via NMR .

Q. What strategies mitigate hydrolytic instability of the tert-butyl carbamate (Boc) groups under acidic or basic conditions?

- Stability Studies :

- Acidic Conditions : Boc groups hydrolyze rapidly in trifluoroacetic acid (TFA). Stabilize via buffered deprotection (e.g., HCl/dioxane at 0°C).

- Basic Conditions : Avoid prolonged exposure to NaOH; use milder bases (e.g., NH/MeOH) .

Q. How can computational modeling predict the compound’s binding affinity in drug discovery contexts?

- Methods :

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors).

- MD Simulations : Analyze conformational stability in aqueous environments (GROMACS, AMBER).

Q. What contradictions exist in literature regarding the compound’s catalytic or biological activity?

- Case Study : Some studies report high catalytic activity in asymmetric synthesis, while others note limited efficacy due to steric hindrance from tert-butyl groups.

- Resolution : Conduct comparative assays under standardized conditions (e.g., solvent, temperature) to isolate steric vs. electronic effects .

Q. How do structural modifications (e.g., replacing cyano with nitro groups) alter physicochemical properties?

- Experimental Protocol :

- Synthesize analogs via nucleophilic substitution.

- Compare logP (HPLC retention time) and solubility (shake-flask method).

- Findings : Nitro analogs show increased polarity but reduced stability under reducing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.